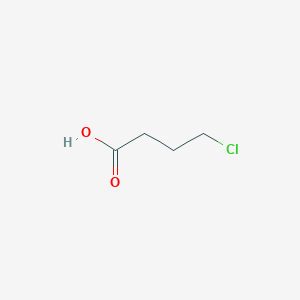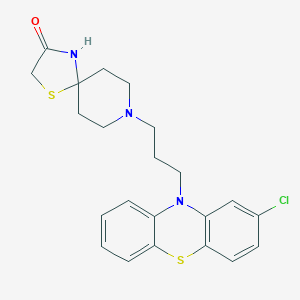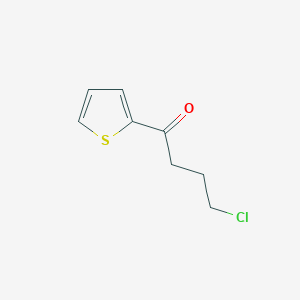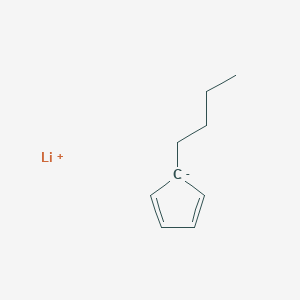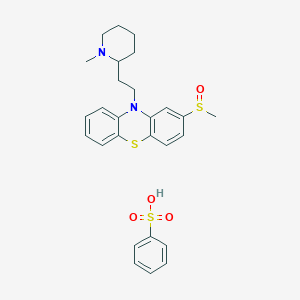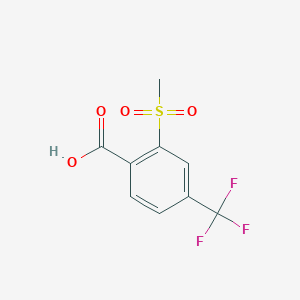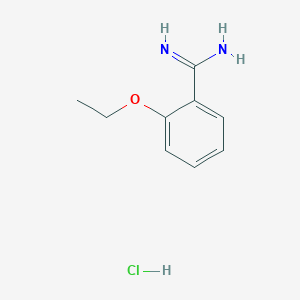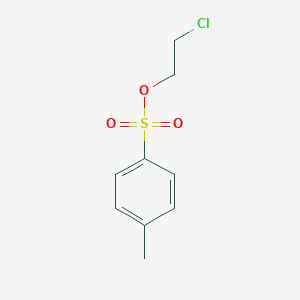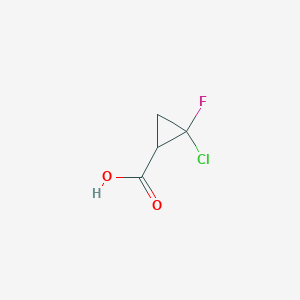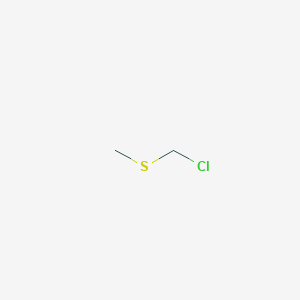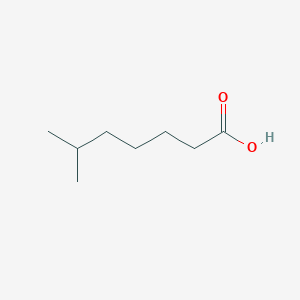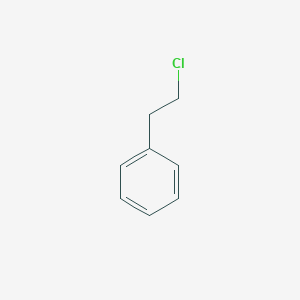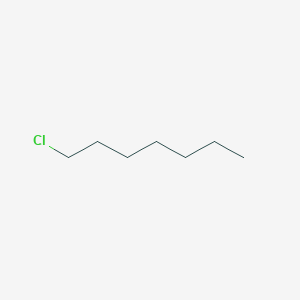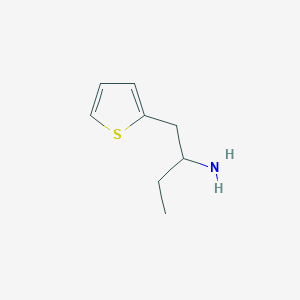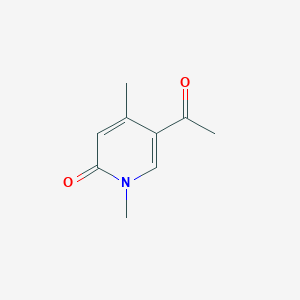
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI), also known as DMAPP, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine, which is a heterocyclic organic compound that has a wide range of applications in the chemical industry. DMAPP has been found to have various biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and molecular biology.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is not fully understood, but it is believed to involve inhibition of various enzymes and metabolic pathways. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication.
生化和生理效应
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have various biochemical and physiological effects on living organisms. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been found to inhibit the growth of bacterial and viral pathogens, making it a potential candidate for the development of new antibiotics and antiviral drugs. Additionally, 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of applications in various fields of research. However, there are also some limitations to its use. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) is highly reactive and can be toxic in high concentrations, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research involving 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI). One area of interest is the development of new drugs based on its antimicrobial, antiviral, and anticancer properties. Another area of interest is the investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop new methods for synthesizing and purifying 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI).
合成方法
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) can be synthesized using various methods, including the reaction of 2,3-dimethylpyridine with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2,3-dimethylpyridine with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization or column chromatography.
科研应用
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has been used extensively in scientific research as a tool for studying various biological processes. It has been found to have antimicrobial, antiviral, and anticancer properties, which make it a promising candidate for the development of new drugs. 2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) has also been used as a precursor for the synthesis of other compounds, such as pyrazoles, pyridines, and quinolines, which have potential applications in the pharmaceutical industry.
性质
CAS 编号 |
129689-54-9 |
|---|---|
产品名称 |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl-(9CI) |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
5-acetyl-1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(12)10(3)5-8(6)7(2)11/h4-5H,1-3H3 |
InChI 键 |
BVXWOTZNDPXAKN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
规范 SMILES |
CC1=CC(=O)N(C=C1C(=O)C)C |
同义词 |
2(1H)-Pyridinone, 5-acetyl-1,4-dimethyl- (9CI) |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



